FIPI
Overview
Description
Mechanism of Action
Target of Action
FIPI is an effective and selective inhibitor of phospholipase D (PLD) . PLD is a key enzyme involved in the remodeling of phospholipids in the cell membrane and has been implicated in many physiological and pathological processes .
Mode of Action
This compound interacts with its targets, PLD1 and PLD2, inhibiting their activity . It has been shown to bind to the HKD of PLD, a crucial region for the enzyme’s activity . This interaction results in a significant reduction in PLD activity, which in turn affects various cellular processes .
Biochemical Pathways
This compound’s inhibition of PLD affects several biochemical pathways. One of the most significant is the PLC-γ1 signaling pathway , which plays a crucial role in the release of calcium from intracellular stores, a process mandatory for several cellular processes, including cell migration . By inhibiting PLD, this compound disrupts the production of phosphatidic acid (PA), a product of PLD activity, which can activate PLC-γ1 in a phosphotyrosine kinase (PTK)-independent manner .
Result of Action
This compound’s inhibition of PLD has several molecular and cellular effects. It has been shown to significantly impair EGF-induced calcium release in human breast cancer cells . Additionally, it inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects indicate this compound’s potential utility for research into autoimmunity and cancer metastasis .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other proteins such as Grb2 and Ras can affect the action of this compound. Grb2 has been found to positively regulate PLD2, while Ras has a negative effect on PLD2 . These interactions can influence the effectiveness of this compound’s inhibition of PLD.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-indolyl deschlorohalopemide plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. FIPI free base inhibits both PLD1 and PLD2 isoforms with IC50 values of approximately 25 nM and 20 nM, respectively . By inhibiting PLD, 5-Fluoro-2-indolyl deschlorohalopemide disrupts the regulation of the F-actin cytoskeleton, cell spreading, and chemotaxis . This compound also interacts with other biomolecules, such as epidermal growth factor receptor (EGFR) and phospholipase C-γ1 (PLC-γ1), affecting their signaling pathways .
Cellular Effects
5-Fluoro-2-indolyl deschlorohalopemide has significant effects on various types of cells and cellular processes. In human breast cancer cells, this compound free base potently blocks epidermal growth factor (EGF)-induced calcium signaling, which is crucial for cell migration . This inhibition of calcium release is achieved without markedly changing the expression levels or phosphorylation patterns of EGFR, HER2, AKT, MAPK p42/44, and PLC-γ1 . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide affects the cellular lipidome and endosomal sorting towards the Golgi apparatus, altering endosome morphology and increasing endosomal tubulation and size .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-indolyl deschlorohalopemide involves its selective inhibition of PLD1 and PLD2. By binding to these enzymes, this compound free base prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby disrupting downstream signaling pathways that rely on PA as a second messenger . This inhibition affects various cellular processes, including cytoskeletal reorganization, cell spreading, and chemotaxis . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide’s interaction with EGFR and PLC-γ1 further modulates cell signaling pathways, impacting cell migration and other functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-indolyl deschlorohalopemide can change over time. Studies have shown that this compound free base remains stable under specific storage conditions, such as -20°C for up to three years in powder form and one year in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 5-Fluoro-2-indolyl deschlorohalopemide results in sustained inhibition of PLD activity and associated cellular processes .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-indolyl deschlorohalopemide vary with different dosages in animal models. At low concentrations, this compound free base effectively inhibits PLD activity without causing significant side effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and overall health . Studies have demonstrated that the compound’s potency in vivo is greater than in vitro, with significant effects observed at nanomolar concentrations .
Metabolic Pathways
5-Fluoro-2-indolyl deschlorohalopemide is involved in metabolic pathways related to lipid signaling and metabolism. By inhibiting PLD, this compound free base disrupts the production of phosphatidic acid, affecting downstream signaling pathways that regulate various cellular processes . This inhibition can alter metabolic flux and metabolite levels, impacting cellular functions such as membrane transport, cytoskeletal organization, and cell migration .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-indolyl deschlorohalopemide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound free base are crucial for its effectiveness in inhibiting PLD activity and modulating cellular processes .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-indolyl deschlorohalopemide plays a significant role in its activity and function. This compound free base is primarily localized in the cytoplasm, where it interacts with PLD and other biomolecules involved in lipid signaling . This localization is essential for the compound’s ability to inhibit PLD activity and affect downstream signaling pathways . Additionally, targeting signals and post-translational modifications may direct 5-Fluoro-2-indolyl deschlorohalopemide to specific compartments or organelles, further influencing its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-indolyl deschlorohalopemide involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole core is then subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor.
Deschlorohalopemide Derivatization: The fluorinated indole is further reacted with deschlorohalopemide to form the final compound, 5-fluoro-2-indolyl deschlorohalopemide.
Industrial Production Methods
Industrial production of FIPI follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
FIPI undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the indole ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indole derivatives, which can be further studied for their biological activities .
Scientific Research Applications
FIPI has a wide range of scientific research applications, including:
Comparison with Similar Compounds
FIPI is unique in its potent inhibition of both PLD1 and PLD2. Similar compounds include:
Halopemide: The parent compound of this compound, which also inhibits PLD but with lower potency.
VU0155069: Another PLD inhibitor with different structural features and specificity.
ML395: A selective PLD2 inhibitor with distinct chemical properties.
This compound stands out due to its high potency and ability to inhibit both PLD1 and PLD2, making it a valuable tool in research applications .
Properties
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939055-18-2 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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